6-Bromo-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
6-Bromo-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and chemical properties. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the quinoline ring makes this compound particularly interesting for various scientific applications.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid are currently unknown. This compound is used mainly as a central template for the synthesis of various drugs
Mode of Action
Quinoline, a related compound, is known to participate in both electrophilic and nucleophilic substitution reactions . It’s plausible that this compound might exhibit similar interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid typically involves the bromination of 4-hydroxyquinoline-3-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the carboxylic acid group can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifications to the hydroxyl and carboxylic acid groups .
Scientific Research Applications
6-Bromo-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
6-Bromo-2-methylquinoline-3-carboxylic acid:
8-Bromo-4-hydroxyquinoline-3-carboxylic acid: Bromination at the 8th position instead of the 6th position alters its reactivity and biological interactions
Uniqueness: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
6-bromo-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUZUAUCCUFVKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912976 |
Source
|
Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98948-95-9 |
Source
|
Record name | 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-hydroxyquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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